molecular formula C13H13N3O2S B2427088 3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-42-3

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

Cat. No.: B2427088
CAS No.: 241132-42-3
M. Wt: 275.33
InChI Key: YTSFPQVVABPLRQ-UHFFFAOYSA-N
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Description

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-4-methylthiazole with phenacyl bromide under basic conditions to form the thiazole ring . The resulting intermediate is then reacted with methylamine to introduce the methylamino group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is unique due to the combination of the thiazole ring with the phenylpropanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-14-13-15-8-11(19-13)10(17)7-12(18)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFPQVVABPLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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